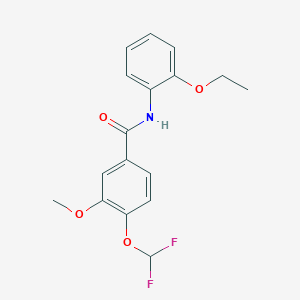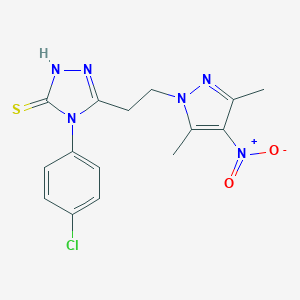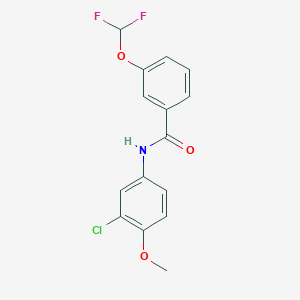![molecular formula C16H12F4N6O3 B456144 1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B456144.png)
1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine derivatives with 1,3-diketones.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Attachment of the tetrafluorobenzyl group: This step often involves nucleophilic substitution reactions.
Formation of the carboxamide group: This can be done through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tetrafluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution reactions: Can yield various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrafluorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the tetrafluorobenzyl group, which may affect its biological activity and chemical properties.
1,3-dimethyl-4-nitro-N-[1-(2,3-difluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide: Contains fewer fluorine atoms, which may influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C16H12F4N6O3 |
|---|---|
Peso molecular |
412.3g/mol |
Nombre IUPAC |
2,5-dimethyl-4-nitro-N-[1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H12F4N6O3/c1-7-14(26(28)29)15(24(2)22-7)16(27)21-11-3-4-25(23-11)6-8-12(19)9(17)5-10(18)13(8)20/h3-5H,6H2,1-2H3,(H,21,23,27) |
Clave InChI |
UIUKLNMWFUCPRN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=NN(C=C2)CC3=C(C(=CC(=C3F)F)F)F)C |
SMILES canónico |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=NN(C=C2)CC3=C(C(=CC(=C3F)F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Difluoromethoxy)-3-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B456064.png)
![5-[(4-bromophenoxy)methyl]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B456065.png)
![3-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylamide](/img/structure/B456066.png)
![N-(3-chlorophenyl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456068.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B456074.png)

![5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[3-(3,5-DIMETHYLPHENOXY)-5-NITROPHENYL]-2-FURAMIDE](/img/structure/B456076.png)
![2-[4-(difluoromethoxy)-3-methoxybenzoyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B456077.png)

![Methyl 2-({[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B456079.png)
![N,N-BIS(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-3,5-PYRIDINEDICARBOXAMIDE](/img/structure/B456080.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B456081.png)
![4-[(2,2,2-trifluoroethoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)benzamide](/img/structure/B456083.png)
